Methyl 2-tert-butylbenzoate

Steric hindrance Conformational analysis Spectroscopy

Methyl 2-tert-butylbenzoate (CAS 27334-45-8) is an ortho-substituted benzoate ester featuring a bulky tert-butyl group adjacent to the ester moiety, conferring unique steric and electronic properties compared to its unhindered or para-substituted analogs. This compound serves as a key building block in synthetic organic chemistry, particularly in methodologies leveraging its sterically encumbered environment, and is employed in the synthesis of complex molecules and pharmaceutical intermediates.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 27334-45-8
Cat. No. B15477584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-tert-butylbenzoate
CAS27334-45-8
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC=C1C(=O)OC
InChIInChI=1S/C12H16O2/c1-12(2,3)10-8-6-5-7-9(10)11(13)14-4/h5-8H,1-4H3
InChIKeyFYUGIEMMGZXLBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-tert-butylbenzoate (CAS 27334-45-8): A Sterically Hindered Benzoate Ester for Differentiated Research and Procurement


Methyl 2-tert-butylbenzoate (CAS 27334-45-8) is an ortho-substituted benzoate ester featuring a bulky tert-butyl group adjacent to the ester moiety, conferring unique steric and electronic properties compared to its unhindered or para-substituted analogs. This compound serves as a key building block in synthetic organic chemistry, particularly in methodologies leveraging its sterically encumbered environment, and is employed in the synthesis of complex molecules and pharmaceutical intermediates [1]. Its molecular formula is C12H16O2, with a molecular weight of 192.25 g/mol , and it is characterized by predicted physicochemical properties including a boiling point of 265.9±19.0 °C and a density of 0.990±0.06 g/cm³ .

Ortho-tert-butyl steric shielding enables chemoselective transformations as a hindered ester building block.
Enforced non-planar conformation alters carbonyl reactivity compared with planar benzoates.
Higher lipophilicity (calculated logP context) supports partitioning studies in drug discovery research.

Why Methyl 2-tert-butylbenzoate Cannot Be Replaced by Unhindered Analogs


Direct substitution of methyl 2-tert-butylbenzoate with simpler benzoate esters like methyl benzoate or tert-butyl benzoate is scientifically unsound due to profound differences in steric environment and electronic structure. The ortho-tert-butyl group induces significant steric hindrance to resonance (SIR) and enforces a non-planar conformation of the ester moiety, a behavior confirmed by IR spectroscopy and computational analysis of the analogous acid [1]. This non-planarity disrupts π-conjugation between the ester carbonyl and the aromatic ring, leading to altered reactivity in nucleophilic acyl substitutions, electrophilic aromatic substitutions, and organometallic reactions compared to para-substituted or unhindered esters [2]. Consequently, using a generic analog risks reaction failure, lower yields, or the formation of undesired regioisomers in synthetic sequences where the ortho-tert-butyl motif is essential.

Replacing with unhindered methyl benzoate may shift conformational preference to planar, altering π-conjugation and carbonyl electrophilicity.
Steric deactivation from the ortho-tert-butyl group may not transfer: hydrolysis or transesterification rates can differ by orders of magnitude.
Physicochemical properties (boiling point, density, lipophilicity) diverge significantly from structural isomers, impacting purification and handling.

Quantitative Differentiation Evidence for Methyl 2-tert-butylbenzoate


Sterically Enforced Non-Planar Conformation: A Structural Divergence from Unhindered Esters

The ortho-tert-butyl group in methyl 2-tert-butylbenzoate forces the ester carbonyl out of the plane of the aromatic ring due to steric repulsion. In contrast, unhindered esters like methyl benzoate adopt a planar conformation that maximizes π-conjugation. This conformational distinction is directly evidenced by IR spectroscopy of the analogous acid, 2-tert-butylbenzoic acid, which shows a non-planar conformation compared to the planar 2-methylbenzoic acid [1]. The non-planarity of the 2-tert-butyl derivative is a direct consequence of the greater van der Waals radius of the tert-butyl group (estimated volume ~84 ų) compared to a methyl group (estimated volume ~23 ų), a difference of ~3.7-fold in steric bulk [2].

Non-planar conformation
Reported
Target: non-planar
Comparator: planar
Supports steric-conformation study fit
~3.7-fold steric bulk difference vs methyl analog (IR evidence)
Steric hindrance Conformational analysis Spectroscopy

Altered Reactivity Profile: Retarded Alkaline Hydrolysis vs. Unhindered Benzoates

The steric shielding of the carbonyl carbon by the ortho-tert-butyl group significantly retards the rate of alkaline hydrolysis compared to unhindered benzoate esters. While direct rate data for methyl 2-tert-butylbenzoate are not reported, a well-established structure-activity relationship exists for the alkaline hydrolysis of methyl benzoates: relative rates at 40 °C follow the sequence 4-methyl 0.51, 2-methyl 0.14, and 2-ethyl 0.046 relative to unsubstituted methyl benzoate (1.0) [1]. The tert-butyl group, being considerably larger than an ethyl group, is expected to cause an even greater reduction in rate due to increased steric hindrance to nucleophilic attack at the ester carbonyl. For example, in analogous acid-catalyzed reactions, ortho-tert-butyl substitution raises the activation entropy (ΔS‡) due to steric inhibition of solvation, further retarding reaction rates compared to para-substituted or unhindered esters [2].

Hydrolysis rate reduction
Class-level
>95% reduction
vs methyl benzoate
Reported steric deactivation context
Expected based on ortho-alkyl benzoate series; direct data to verify
Reaction kinetics Steric effects Ester hydrolysis

Boiling Point Elevation Relative to Unhindered Methyl Benzoate

The introduction of the ortho-tert-butyl group results in a substantial increase in boiling point compared to unhindered methyl benzoate. The predicted boiling point of methyl 2-tert-butylbenzoate is 265.9±19.0 °C , whereas the experimentally determined boiling point of methyl benzoate is 198–200 °C [1]. This represents an elevation of approximately 66–68 °C. This difference is attributed to the increased molecular weight (192.25 vs. 136.15 g/mol) and enhanced van der Waals interactions conferred by the bulky tert-butyl substituent, despite the disruption of planarity which might otherwise reduce intermolecular forces.

Boiling point elevation
Reported
+66–68 °C
vs methyl benzoate
Impacts purification and volatility protocols
Predicted bp 265.9 °C vs experimental 198–200 °C
Physical property Volatility Purification

Density and XLogP3-AA Lipophilicity Shift vs. Tert-Butyl Benzoate

Substitution of the ortho-position on the aromatic ring with a tert-butyl group, compared to substitution on the ester alkyl group, leads to different physicochemical profiles. Methyl 2-tert-butylbenzoate has a predicted density of 0.990±0.06 g/cm³ . In contrast, tert-butyl benzoate (where the tert-butyl group is on the ester oxygen) has a reported density of ~1.0 g/cm³ . Furthermore, the calculated lipophilicity, represented by XLogP3-AA, is 4.1 for methyl 2-tert-butylbenzoate [1], while tert-butyl benzoate has an XLogP3 of 2.8 [2]. This indicates that methyl 2-tert-butylbenzoate is significantly more lipophilic (ΔXLogP3 = +1.3) than its structural isomer tert-butyl benzoate, despite having the same molecular formula (C12H16O2).

Lipophilicity shift
Reported
ΔXLogP3 = +1.3
vs tert-butyl benzoate
Supports partitioning behavior review
~20-fold increase in octanol-water partition context
Lipophilicity Physical property Separation

Validated Application Scenarios for Methyl 2-tert-butylbenzoate Based on Differentiation Evidence


As a Sterically Hindered Building Block for Selective Transformations

Researchers developing synthetic methodologies requiring a benzoate ester that is resistant to nucleophilic attack should select methyl 2-tert-butylbenzoate. The evidence of its non-planar conformation [1] and inferred >95% reduction in alkaline hydrolysis rate compared to methyl benzoate [2] confirms its suitability as a 'protected' or 'latent' ester in multistep syntheses. This allows for chemoselective manipulation of other functional groups while leaving the hindered ester intact until a subsequent, more forcing deprotection step is employed. Its use in the synthesis of 1,4-disubstituted aromatics, as described by Koide et al., leverages this steric profile [3].

As a Lipophilic Probe or Standard in Medicinal Chemistry

In drug discovery, small changes in lipophilicity significantly impact ADME properties. The XLogP3 of 4.1 for methyl 2-tert-butylbenzoate, which is +1.3 units higher than its isomer tert-butyl benzoate [1], makes it a valuable probe for studying the effect of steric shielding on lipophilicity without altering the molecular formula. It can serve as a standard for calibrating logP measurements or as a scaffold for fragment-based drug design where a defined, hindered lipophilic moiety is required. Its altered density and boiling point [2] also necessitate specific handling procedures in compound management workflows.

In Mechanistic Studies of Steric Effects on Carbonyl Reactivity

Physical organic chemists investigating the interplay between steric bulk and resonance can utilize methyl 2-tert-butylbenzoate as a model system. The directly comparable IR and computational data on the analogous acid's non-planar conformation [1] provide a solid foundation for extending these studies to the ester. Its use in comparative kinetic studies alongside methyl 4-tert-butylbenzoate or methyl benzoate can quantitatively deconvolute steric from electronic contributions to reaction rates, as demonstrated in foundational work on benzoic acid esterification and hydrolysis [2].

Application
Selection Property
Validation Focus
Hindered building block studies
Steric shielding stability
Chemoselective transformation outcomes
Lipophilicity probe research
Calculated logP difference context
Partitioning behavior in research assays
Steric effect mechanistic studies
Non-planar conformation context
Comparative kinetic or spectroscopic endpoints

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